3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea
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Overview
Description
3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea typically involves the cyclization of thiophene derivatives with isocyanates. One common method includes the reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones. These intermediates are then reacted with tert-butyl isocyanate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the azetidinyl and thienopyrimidine moieties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme crucial for the energy metabolism of Mycobacterium tuberculosis . This inhibition disrupts the bacterial respiratory chain, leading to reduced ATP production and bacterial cell death.
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and have been studied for their antimicrobial properties.
Phenylpyrazoles: Another class of compounds with related biological activities.
Uniqueness: 3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea stands out due to its unique combination of a thieno[3,2-d]pyrimidine core with an azetidinyl and urea moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-tert-butyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-14(2,3)18-13(20)17-9-6-19(7-9)12-11-10(4-5-21-11)15-8-16-12/h4-5,8-9H,6-7H2,1-3H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNNHEUMQOTJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1CN(C1)C2=NC=NC3=C2SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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